molecular formula C12H16N2O4 B2654391 Tert-butyl 2-(methylamino)-3-nitrobenzoate CAS No. 2248413-42-3

Tert-butyl 2-(methylamino)-3-nitrobenzoate

Cat. No.: B2654391
CAS No.: 2248413-42-3
M. Wt: 252.27
InChI Key: GTEZWJHVPLLPLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)-3-nitrobenzoate typically involves the nitration of a suitable benzoate precursor followed by amination and esterification reactions. One common synthetic route starts with the nitration of methyl 2-aminobenzoate to form methyl 2-(methylamino)-3-nitrobenzoate. This intermediate is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, amination, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(Methylamino)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Ester Hydrolysis: 2-(Methylamino)-3-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 2-(methylamino)-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(methylamino)-3-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physicochemical properties, making it distinct from its analogs .

Properties

IUPAC Name

tert-butyl 2-(methylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-6-5-7-9(14(16)17)10(8)13-4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEZWJHVPLLPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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